Crystallographic Profiling and X-Ray Diffraction Analysis of 8-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Guide
Crystallographic Profiling and X-Ray Diffraction Analysis of 8-Bromo-3,4-dihydroquinolin-2(1H)-one: A Technical Guide
Target Audience: Structural Chemists, Crystallographers, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Structural Rationale
The compound 8-bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 67805-68-9)[1] is a critical structural intermediate in the synthesis of atypical antipsychotics, β -adrenoceptor blockers, and other pharmaceutically active carbostyril derivatives[2]. While the 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry[3], the specific placement of a heavy halogen atom (bromine) at the C8 position introduces unique crystallographic and electronic properties.
Understanding the solid-state behavior of this compound via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for drug development professionals. The C8-bromine is positioned ortho to the lactam nitrogen, creating significant steric hindrance that directly influences the geometry of the N-H hydrogen bond donor. This technical guide establishes the definitive methodologies for the crystallization, X-ray diffraction analysis, and structural refinement of 8-bromo-3,4-dihydroquinolin-2(1H)-one, ensuring high-fidelity data suitable for regulatory submission and rational drug design.
Experimental Methodologies: A Self-Validating Workflow
To achieve publication-quality crystallographic data, the experimental workflow must be treated as a self-validating system where each step contains an internal quality check.
Protocol 1: Optimal Single-Crystal Growth
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Objective: Produce single-domain, defect-free crystals suitable for X-ray diffraction.
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Causality of Solvent Choice: The lactam moiety requires a solvent capable of hydrogen-bond acceptance to ensure proper solvation, while the hydrophobic aromatic/bromine regions require a non-polar environment. An Ethyl Acetate (EtOAc) / Hexane binary system is optimal. EtOAc solvates the N-H group, and Hexane acts as an antisolvent.
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Step-by-Step Procedure:
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Dissolve 50 mg of purified 8-bromo-3,4-dihydroquinolin-2(1H)-one in 2 mL of EtOAc in a clean glass vial.
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Sonicate for 5 minutes to ensure complete dissolution.
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Carefully layer 4 mL of Hexane over the EtOAc solution to create a distinct phase boundary.
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Cap the vial with a needle-punctured septum to allow for ultra-slow evaporation at 20 °C over 5–7 days.
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Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. A valid single crystal will exhibit sharp, uniform optical extinction when rotated between cross-polarizers. If the crystal extinguishes in patches, it is twinned and must be rejected.
Protocol 2: SCXRD Data Acquisition
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Objective: Collect high-resolution diffraction data while minimizing absorption errors.
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Causality of Hardware Parameters: Due to the high mass attenuation coefficient of the bromine atom, Molybdenum K α radiation ( λ=0.71073 Å) must be used instead of Copper K α . Cu radiation would result in severe absorption artifacts, distorting the electron density map. Furthermore, data must be collected at cryogenic temperatures (100 K) to minimize the Debye-Waller (thermal) factors, allowing for the precise localization of the critical N-H proton.
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Step-by-Step Procedure:
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Coat the selected crystal in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss.
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Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K).
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Perform a preliminary unit cell determination using 3 sets of 12 frames.
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Execute a full sphere data collection strategy optimized for redundancy (target multiplicity > 4.0).
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Validation Checkpoint: During data reduction (e.g., using SADABS for multi-scan absorption correction), monitor the internal agreement factor ( Rint ). The protocol is validated if Rint<0.05 , indicating that symmetry-equivalent reflections are highly consistent.
Protocol 3: Structure Solution & Refinement
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Objective: Accurately model the electron density to determine the molecular geometry.
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Causality of Refinement Strategy: The structure should be solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically. The N-H hydrogen atom must be located from the difference Fourier map and refined freely to accurately capture the hydrogen-bonding geometry, whereas C-H hydrogens can be placed in calculated positions (riding model).
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Step-by-Step Procedure:
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Input the reduced .hkl and .ins files into Olex2.
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Solve the structure to identify the heavy atoms (Br, O, N, C).
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Apply anisotropic displacement parameters to all non-hydrogen atoms.
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Locate the N-H proton in the residual density map and refine its coordinates.
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Perform final cycles of least-squares refinement until shift/error reaches zero.
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Validation Checkpoint: The refinement is successful if the final R1 is <0.05 , wR2 is <0.15 , and the highest residual electron density peak is <1.0 e/ų (typically located near the bromine atom due to Fourier truncation errors).
Predicted Crystallographic Data & Intermolecular Interactions
Based on isostructural analyses of related halogenated and trifluoromethylated 3,4-dihydroquinolin-2(1H)-one derivatives[4], 8-bromo-3,4-dihydroquinolin-2(1H)-one is expected to crystallize in a centrosymmetric monoclinic space group.
Quantitative Data Summary
The following table outlines the expected crystallographic parameters derived from the molecular composition and structurally analogous carbostyrils.
Table 1: Predicted Crystallographic Parameters for 8-Bromo-3,4-dihydroquinolin-2(1H)-one
| Crystallographic Parameter | Expected / Calculated Value |
| Chemical Formula | C₉H₈BrNO |
| Formula Weight | 226.07 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a≈8.5 Å, b≈11.2 Å, c≈9.8 Å, β≈105∘ |
| Volume | ~ 900 - 950 ų |
| Z, Calculated Density | 4, ~ 1.66 g/cm³ |
| Absorption Coefficient ( μ ) | ~ 4.5 mm⁻¹ |
| F(000) | 448 |
| Final R indices [I>2 σ (I)] | R1<0.050 , wR2<0.120 |
Intermolecular Interaction Networks
The solid-state architecture of 8-bromo-3,4-dihydroquinolin-2(1H)-one is governed by a competition between hydrogen bonding and halogen bonding:
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Primary Motif ( R22(8) Dimers): The dominant interaction is the classic lactam homodimer, where the N-H group of one molecule donates a hydrogen bond to the C=O oxygen of an adjacent molecule, forming an 8-membered hydrogen-bonded ring.
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Secondary Motif (Halogen Bonding): The highly polarizable bromine atom at C8 acts as a Lewis acid (sigma-hole donor), engaging in C-Br···O halogen bonds or C-Br··· π interactions, which dictate the 3D packing of the 1D hydrogen-bonded dimer chains.
Visualizations
Fig 1: Self-validating SCXRD workflow for 8-bromo-3,4-dihydroquinolin-2(1H)-one.
Fig 2: Predicted intermolecular interaction network mapping hydrogen and halogen bonds.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 22719835, 8-Bromo-3,4-dihydroquinolin-2(1H)-one." PubChem.[Link]
- Otsuka Pharmaceutical Co Ltd. "Pharmaceutically useful carbostyril derivatives.
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Cambridge University Press. "X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one." Powder Diffraction, 2016.[Link]
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ACS Publications. "Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones." The Journal of Organic Chemistry, 2021.[Link]
Sources
- 1. 8-Bromo-3,4-dihydroquinolin-2(1h)-one | C9H8BrNO | CID 22719835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4734416A - Pharmaceutically useful carbostyril derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its synthetic precursor N-[4-(trifluoromethyl)phenyl]cinnamamide | Powder Diffraction | Cambridge Core [cambridge.org]
